Adenosine A₂A Receptor Binding Affinity: Quantitative Target Engagement Relative to Class Baseline
4‑((3‑Amino‑2H‑indazol‑2‑yl)methyl)‑N‑(2‑aminophenyl)benzamide demonstrates a Ki of 2.23 μM (2,230 nM) for the rat adenosine A₂A receptor in radioligand displacement assays using rat brain membranes [1]. For comparison, the unsubstituted 1H‑indazol‑3‑amine core fragment alone (lacking the benzamide extension) exhibits an IC₅₀ of 311 μM (311,000 nM) against the serine/threonine kinase PDK1 [2], representing roughly 140‑fold weaker target engagement for the minimal 3‑aminoindazole pharmacophore. This indicates that the full benzamide‑extended architecture of the target compound is essential for achieving micromolar‑range binding at adenosine receptors.
| Evidence Dimension | Adenosine A₂A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2.23 μM (2,230 nM) |
| Comparator Or Baseline | 1H‑indazol‑3‑amine core fragment: IC₅₀ = 311 μM (311,000 nM) against PDK1 |
| Quantified Difference | ~140‑fold higher affinity for the target compound relative to the minimal 3‑aminoindazole fragment against a representative kinase |
| Conditions | Radioligand displacement assay (rat brain membranes, adenosine A₂A receptor); PDK1 inhibition assay (His‑tagged truncated human PDK1, biotinylated‑AKT3 substrate) |
Why This Matters
Establishes a quantitative binding affinity benchmark for the target compound at a pharmacologically relevant GPCR that is not achievable with the 3‑aminoindazole core alone, directly informing dose‑response study design and hit‑to‑lead prioritization.
- [1] BindingDB entry BDBM50453662 (CHEMBL2113690). Ki = 2.23 μM for adenosine A₂A receptor from rat brain. Curated by ChEMBL, National Institute of Diabetes. View Source
- [2] BindingDB entry BDBM50339013 (CHEMBL1331627). 1H‑indazol‑3‑amine: IC₅₀ = 311 μM against human PDK1. Inhibition of His‑tagged truncated human PDK1, biotinylated‑AKT3 substrate, 30 min pre‑incubation. View Source
